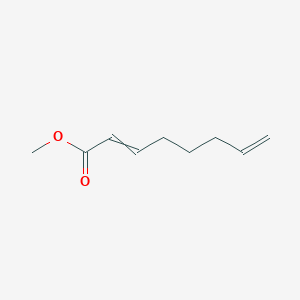

Methyl octa-2,7-dienoate

Description

Properties

IUPAC Name |

methyl octa-2,7-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3,7-8H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOLHUUSSOODOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705560 | |

| Record name | Methyl octa-2,7-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51148-80-2 | |

| Record name | Methyl octa-2,7-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octa-2,7-dienoate can be synthesized through the esterification of octadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

Methyl octa-2,7-dienoate participates in transition-metal-catalyzed cross-coupling reactions to form complex unsaturated esters.

Heck Reaction

In a palladium-catalyzed Heck coupling, this compound reacts with aryl halides (e.g., iodobenzene) to yield α-aryl-substituted dienoates :

-

Conditions : Pd(OAc)₂ (5 mol%), DPPF ligand (10 mol%), Et₃N (10 eq.), acetonitrile (ACN), 85°C, 18 h.

-

Outcome : 31% yield of (2E,7E)-methyl 8-phenylocta-2,7-dienoate .

-

Mechanism : Oxidative addition of aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination.

Suzuki-Miyaura Coupling

The dienoate undergoes Suzuki-Miyaura reactions with boronic acids under mild conditions :

-

Example : Reaction with 4-methoxyphenylboronic acid.

-

Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₂CO₃ (2 eq.), ACN/H₂O (4:1), 85°C, 2 h.

Olefin Metathesis

The compound serves as a substrate in olefin metathesis reactions to construct polyunsaturated frameworks.

Cross-Metathesis with Styrene

-

Conditions : Dichloromethane (DCM), reflux (40°C), 4 h.

-

Product : (2E,7E)-methyl 8-phenylocta-2,7-dienoate in 55% yield .

-

Key Feature : Retains both double bonds while introducing aryl groups.

Base-Promoted Hydrolysis

This compound is hydrolyzed to its corresponding carboxylic acid under basic conditions :

-

Conditions : LiOH·H₂O (3 eq.), THF/MeOH/H₂O (1:1:0.5), 25°C, 2 h.

-

Yield : 89% conversion to (2E,7E)-8-phenylocta-2,7-dienoic acid .

Enzymatic Decarboxylation

In microbial catabolic pathways (e.g., Pseudomonas putida), analogous dienoates undergo decarboxylation via hydrolases :

-

Example : 2-Hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoate → 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate .

-

Relevance : Suggests potential biodegradability of this compound in environmental systems .

Thermal and Acidic Conditions

Experimental screening reveals stability and decomposition pathways under varying conditions :

| Entry | Conditions | Result |

|---|---|---|

| 1 | PhMe, 175°C | No reaction |

| 2 | C₆H₃Cl₃, 330°C | Decomposition |

| 5 | BF₃·OEt₂, DCM, −78°C to −15°C | Partial deprotection |

Comparative Reactivity

The compound’s reactivity contrasts with structurally similar esters:

| Compound | Reactivity Difference |

|---|---|

| Methyl hexa-2,4-dienoate | Less steric hindrance; faster cycloaddition rates |

| Ethyl hexa-3,5-dienoate | Altered regioselectivity in Diels-Alder reactions |

Mechanistic Insights

Scientific Research Applications

Methyl octa-2,7-dienoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules.

Biology: It can be used in studies involving esterases and other enzymes that act on ester bonds.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl octa-2,7-dienoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, leading to the formation of octadienoic acid and methanol. The double bonds in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl octa-2,7-dienoate shares functional and structural similarities with other esters and unsaturated compounds. Below is a detailed comparison:

Structural and Physical Properties

Table 1: Key Properties of this compound and Analogues

*Entropy values derived from quantum chemical computations where available.

Key Observations:

Double Bond Position: The 2,7-dienoate isomer exhibits distinct migration behavior compared to the 4,7-dienoate isomer (), likely due to differences in polarity and conjugation.

Dimerization: Methyl octanoate (saturated ester) shows enhanced dimer formation during ionization, whereas unsaturated esters like this compound may exhibit lower dimer abundance due to steric hindrance from double bonds .

Entropy: this compound has a higher entropy (320.7 J/mol·K) than methyl octanoate (298.4 J/mol·K), attributed to increased conformational flexibility from unsaturation .

Analytical Differentiation

- Chromatographic Behavior: Despite similar retention times, this compound and its analogues (e.g., (E)-2-octenal, 3-octanone) are distinguishable via migration time variations in advanced separation techniques .

Q & A

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects. Validate findings using orthogonal techniques (e.g., CRISPR knockdown vs. pharmacological inhibition). Meta-analyses of published datasets should account for variables like solvent choice (DMSO vs. ethanol) and purity thresholds (≥95%) .

05 文献检索Literature search for meta-analysis02:58

Q. How does stereochemistry impact the reactivity of this compound in Diels-Alder cycloadditions?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts regioselectivity and transition-state energetics. Experimentally, compare reaction rates and product distributions between cis and trans diastereomers using HPLC with chiral columns. Solvent polarity (e.g., THF vs. dichloromethane) also modulates stereochemical outcomes .

Q. What methodologies are critical for conducting a meta-analysis of this compound’s physicochemical properties?

- Methodological Answer : Systematically aggregate data from databases like NIST Chemistry WebBook, Reaxys, and SciFinder. Use PRISMA guidelines to screen studies, extract parameters (e.g., logP, melting point), and assess heterogeneity via I² statistics. Cross-validate measurements using standardized protocols (e.g., OECD Test Guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.